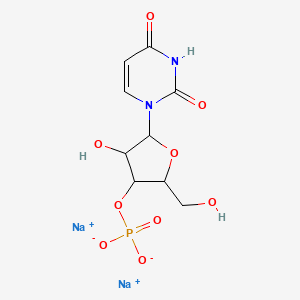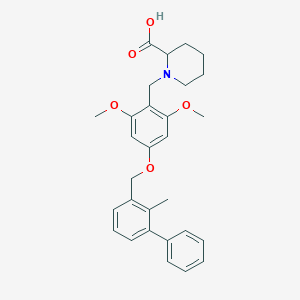
Bms-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-1, also known as PD-1/PD-L1 inhibitor 1, is a small molecule inhibitor that targets the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and attack cancer cells. By inhibiting this interaction, this compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
BMS-1 is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation reactions.
- Addition of functional groups to enhance its binding affinity and selectivity for PD-1/PD-L1 interaction.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process includes:
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of high-throughput screening techniques to identify the most efficient synthetic route.
- Implementation of quality control measures to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
BMS-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives that may have varying degrees of efficacy.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their binding affinity and selectivity for PD-1/PD-L1 interaction .
科学研究应用
BMS-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the immune system’s response to cancer and other diseases.
Medicine: Potential therapeutic agent for cancer immunotherapy, enhancing the immune system’s ability to recognize and attack tumors.
Industry: Used in the development of new drugs and therapeutic strategies for cancer treatment.
作用机制
BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This inhibition allows T-cells to recognize and attack cancer cells more effectively. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The pathway involves the activation of T-cells and the subsequent immune response against the tumor .
相似化合物的比较
BMS-1 is compared with other similar compounds such as Incyte-001 and Incyte-011. While all these compounds target the PD-1/PD-L1 interaction, this compound has shown higher binding affinity and selectivity in various assays. Similar compounds include:
Incyte-001: Exhibits lower binding affinity and higher cytotoxicity compared to this compound.
Incyte-011: Shows moderate binding affinity and better blood-brain barrier permeability
This compound stands out due to its high binding affinity, selectivity, and potential for clinical application in cancer immunotherapy.
属性
分子式 |
C29H33NO5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32) |
InChI 键 |
ZBOYJODMIAUJHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


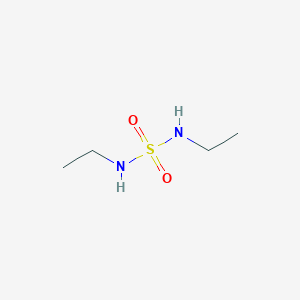
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
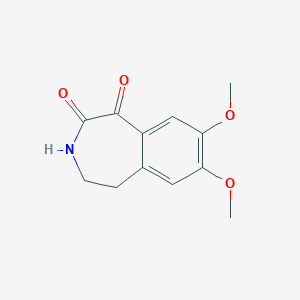
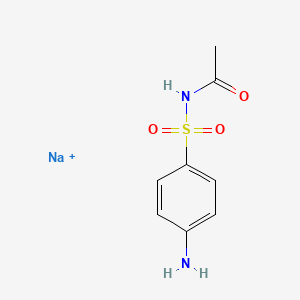
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
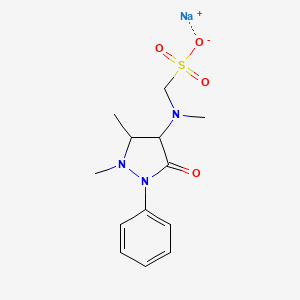
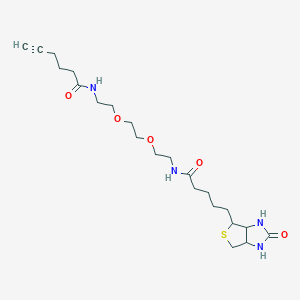
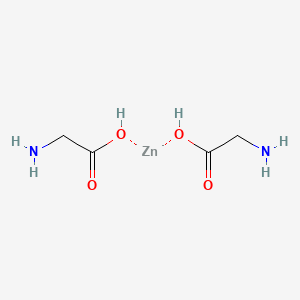
![11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B13399304.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
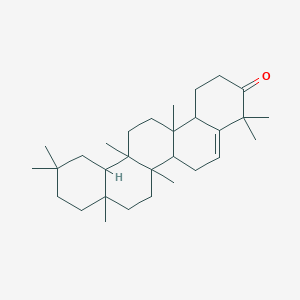
![(2R,3S,5R)-5-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13399333.png)
